1-(Azidomethyl)-2-(trifluoromethoxy)benzene

Overview

Description

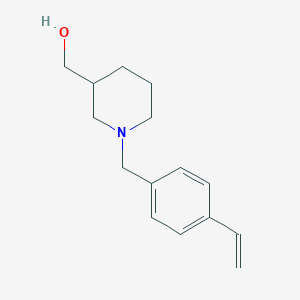

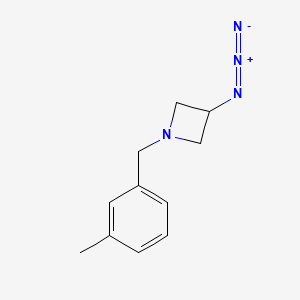

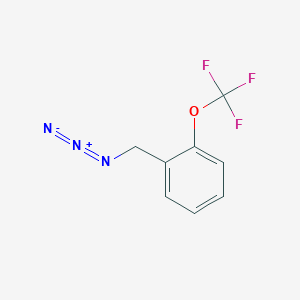

“1-(Azidomethyl)-2-(trifluoromethoxy)benzene” is a benzene derivative that contains an azidomethyl (-CH2N3) group at the 1-position and a trifluoromethoxy (-OCF3) group at the 2-position. The azide group is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, with the azidomethyl and trifluoromethoxy groups attached. The electron-withdrawing nature of these groups would likely result in an electron-deficient benzene ring .Chemical Reactions Analysis

The azide group is known for its participation in click reactions, a type of chemical reaction characterized by its efficiency and specificity . The trifluoromethoxy group, being a strong electron-withdrawing group, could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azidomethyl and trifluoromethoxy groups. For instance, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity .Scientific Research Applications

Improved Synthetic Methods

- The development of safer, more efficient synthetic processes for azide derivatives of trifluoromethylated benzene compounds has been achieved. One study focused on producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene with improved yield and safety by optimizing batch and microflow azide processes, minimizing the formation of hazardous by-products (Kopach et al., 2009).

Nucleophilic Trifluoromethoxylation

- Research on nucleophilic trifluoromethoxylation has led to the development of effective methods for forming trifluoromethyl ethers, using trifluoromethoxide sources for SN2 reactions. This expands the toolbox for introducing trifluoromethoxy groups into aromatic compounds, enhancing their properties for further applications (Duran-Camacho et al., 2021).

Corrosion Inhibition

- The synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethyl benzene derivatives, including 1-(azidomethyl)benzene, has been shown to produce compounds with potential inhibitory activity against the acidic corrosion of steels. This signifies the role of such compounds in developing new materials with enhanced corrosion resistance (Negrón-Silva et al., 2013).

Synthetic Building Blocks

- The trifluoromethoxy group is noted for imparting desirable pharmacological and biological properties. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives presents a pathway for creating new pharmaceuticals, agrochemicals, and functional materials. This underscores the importance of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene derivatives as versatile synthetic intermediates (Feng & Ngai, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(azidomethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVHFBNHKGYLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-2-(trifluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.